5
This Page Is Being Redirected

Important Notice: Domain Change to evitachem.com


We're excited to inform you about our domain change from thebiotek.com to evitachem.com. Rest assured, despite this transition, our unwavering commitment to providing top-notch service and high-quality chemical products remains unchanged.


What to expect:

  • Continuation of the exceptional service you've come to rely on.
  • Your existing vendor records stay valid; no need to update lists.
  • Ongoing orders placed with thebiotek.com are unaffected by this change.


We appreciate your trust and continued support as we evolve into EvitaChem while upholding the same dedication to serve you.


Sincerely,


EvitaChem

SC-52012 -

SC-52012

Catalog Number: EVT-255645
CAS Number:
Molecular Formula: C25H30N4O6
Molecular Weight: 482.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HY-19163 is an orally active fibrinogen receptor antagonist, with antiplatelet activities.
Source and Classification

SC-52012 is classified as a monoclonal antibody specifically targeting Interleukin-1 beta. It is produced using hybridoma technology, which involves the fusion of myeloma cells with splenocytes from immunized mice. This process generates a stable cell line that produces large quantities of the desired antibody. The compound is utilized in various applications, including Western blotting, immunohistochemistry, and enzyme-linked immunosorbent assays (ELISA) to study inflammatory processes and immune responses in human tissues .

Synthesis Analysis

The synthesis of SC-52012 involves several critical steps:

  1. Immunization: Mice are immunized with recombinant human Interleukin-1 beta to elicit an immune response.
  2. Cell Fusion: Spleen cells from the immunized mice are fused with myeloma cells to create hybridomas.
  3. Selection: Hybridomas are screened for their ability to produce antibodies specific to Interleukin-1 beta.
  4. Cloning: Positive hybridomas are cloned to ensure uniformity and high yield of the antibody.
  5. Production: Selected clones are cultured in bioreactors to produce large amounts of SC-52012.

This process requires precise control over conditions such as temperature, pH, and nutrient supply to maximize antibody yield and functionality.

Molecular Structure Analysis

The molecular structure of SC-52012 is characterized by its immunoglobulin G (IgG) framework, which consists of two heavy chains and two light chains linked by disulfide bonds. The variable regions of the antibody provide specificity for Interleukin-1 beta, while the constant regions determine its effector functions.

Key Structural Features:

  • Molecular Weight: Approximately 150 kDa.
  • Binding Sites: The variable regions contain antigen-binding sites that interact specifically with Interleukin-1 beta.
  • Stability: The structure is stabilized by intramolecular disulfide bonds, which are crucial for maintaining the integrity of the antibody during experimental procedures.
Chemical Reactions Analysis

SC-52012 primarily functions through binding interactions rather than traditional chemical reactions. The binding of SC-52012 to Interleukin-1 beta inhibits its activity, thereby modulating inflammatory responses.

Key Mechanisms:

  • Neutralization: By binding to Interleukin-1 beta, SC-52012 prevents it from interacting with its receptors on target cells.
  • Inhibition of Signaling Pathways: This neutralization disrupts downstream signaling pathways that would typically lead to inflammation and immune activation.
Mechanism of Action

The mechanism of action for SC-52012 revolves around its ability to bind specifically to Interleukin-1 beta:

  1. Binding Affinity: The antibody exhibits high affinity for Interleukin-1 beta, effectively sequestering it from receptor interaction.
  2. Inhibition of Biological Activity: By preventing receptor engagement, SC-52012 reduces the activation of inflammatory pathways mediated by Interleukin-1 beta.
  3. Impact on Immune Responses: This inhibition can lead to decreased cytokine production and reduced recruitment of immune cells to sites of inflammation.
Physical and Chemical Properties Analysis

SC-52012 possesses several notable physical and chemical properties:

Properties:

  • Appearance: Typically presented as a liquid or lyophilized powder.
  • Solubility: Soluble in phosphate-buffered saline (PBS) and other aqueous buffers at physiological pH.
  • Stability: Stable under recommended storage conditions (typically at -20°C or -80°C).

Analytical Data:

  • pH Stability Range: Maintains stability between pH 6.0 and 8.0.
  • Storage Conditions: Should be stored away from light and at low temperatures to prevent degradation.
Applications

SC-52012 has a wide range of applications in scientific research:

  1. Immunological Studies: Used extensively in research focused on inflammation, autoimmune diseases, and cytokine signaling pathways.
  2. Therapeutic Research: Investigated for potential therapeutic applications in conditions characterized by excessive inflammation, such as rheumatoid arthritis and other inflammatory disorders.
  3. Diagnostic Applications: Employed in ELISA kits for measuring levels of Interleukin-1 beta in biological samples.

The versatility and specificity of SC-52012 make it a valuable tool for researchers studying immune responses and developing potential therapeutic interventions targeting inflammatory processes .

Mechanistic Insights into Platelet Aggregation Inhibition by SC-52012

Molecular Basis of GP IIb/IIIa Receptor Antagonism

SC-52012 is a low-molecular-weight (483 Da) synthetic compound that functions as a potent and selective antagonist of the platelet integrin GPIIb/IIIa (αIIbβ3) receptor [1] [4]. This receptor, abundantly expressed on platelet surfaces, undergoes activation-dependent conformational changes that enable fibrinogen binding—the final common pathway for platelet aggregation. SC-52012 competitively occupies the RGD (Arg-Gly-Asp) recognition site on GPIIb/IIIa, sterically hindering fibrinogen attachment and subsequent cross-linking of platelets [4]. Its inhibitory potency is evidenced by an IC₅₀ of 9.0 ± 0.6 nM against fibrinogen binding and 44 ± 5 nM against ADP-induced platelet aggregation in human platelets [1].

A critical structural feature underpinning SC-52012’s efficacy is the replacement of the native RGD sequence’s guanidine group with a benzamidine moiety (5-(4-amidinophenyl)pentanoyl). Ab initio calculations confirm that benzamidine forms a reinforced ionic interaction with a carboxylate group within the GPIIb/IIIa binding pocket, enhancing binding affinity approximately 1,000-fold compared to natural RGD ligands [4]. This design strategy distinguishes SC-52012 from peptide-based inhibitors by optimizing receptor-ligand electrostatics.

Table 1: Binding Kinetics of SC-52012 to Human Platelets

Platelet StateDissociation Constant (Kd)Binding Sites (Molecules/Platelet)
ADP-Activated21.6 ± 4.7 nM60,846 ± 7,158
Resting156 ± 8.3 nM59,464 ± 5,898

RGD Sequence Mimicry and Fibrinogen Binding Disruption

SC-52012 mimics the RGDF tetrapeptide sequence of fibrinogen but replaces the Arg-Gly segment with a non-peptide benzamidine-based spacer [4] [6]. This modification confers metabolic stability while preserving critical pharmacophore geometry: the amidinophenyl group replicates arginine’s cationic function, and the terminal carboxylic acid groups mimic aspartate’s anionic character [6]. The compound’s molecular formula (C₂₅H₃₀N₄O₆) enables precise spatial orientation for high-affinity receptor engagement [6].

Notably, SC-52012 binds to a ligand-attenuated site on GPIIb/IIIa distinct from epitopes recognized by monoclonal antibodies (e.g., 4F8), indicating targeted disruption of fibrinogen’s RGD docking mechanism [1]. At saturating concentrations, SC-52012 occupies up to ~60,000 sites per platelet—a receptor density comparable to fibrinogen itself (58,046 ± 6,386 molecules/platelet)—confirming its capacity for near-complete receptor blockade [1]. The displacement of bound [(3)H]-SC-52012 by unlabeled compound (IC₅₀ = 135 ± 20 nM) further validates competitive inhibition at the RGD-binding cleft [1].

Table 2: Impact of Chemical Modifications on RGDF Mimetic Potency

Structural FeatureCompound VariantRelative Potency
Native RGDFPeptide1× (Reference)
Benzamidine substitutionSC-520121,000× increase
Benzylamine substitutionAnalog (18)Significant loss
Imidazoline substitutionAnalog (19)No activity

Activation-Dependent Binding Kinetics to Platelet Integrins

SC-52012 exhibits differential affinity for GPIIb/IIIa based on platelet activation status. As shown in Table 1, its Kd for ADP-activated platelets (21.6 nM) is 7-fold lower than for resting platelets (156 nM), indicating conformational selection akin to fibrinogen [1] [4]. This activation dependence arises from inside-out signaling that shifts GPIIb/IIIa from a closed to open conformation, exposing high-affinity ligand-binding sites [5].

Evidence from a Glanzmann’s thrombasthenia patient (GTa) with a GPIIIa-Val193Met mutation underscores this mechanism. Transfected HEK 293T cells expressing GPIIb/IIIa-V193M bound [(3)H]-SC-52012 with constitutively high affinity without requiring DTT or ADP co-stimulation—unlike wild-type receptors [5]. This "locked-in" high-affinity state demonstrates that SC-52012’s efficacy is intrinsically linked to receptor conformation. Furthermore, GTa platelets exhibited enhanced adhesion to fibrinogen but impaired aggregation, confirming that SC-52012 selectively disrupts aggregation-phase signaling without affecting initial adhesion [5].

Table 3: Impact of GPIIIa Mutation on SC-52012 Binding

Receptor TypeKd (nM)Effect of DTT/ADP
Wild-type GPIIb/IIIa21.6Enhanced affinity
GPIIb/IIIa-V193M MutantConstitutively lowNo enhancement

Table 4: Binding Site Density Comparison

LigandReceptor Density (Molecules/Platelet)
[(3)H]-SC-52012 (Activated)60,846 ± 7,158
[(125)I]-Fibrinogen58,046 ± 6,386

In vivo, this kinetic selectivity translates to potent antithrombotic effects. SC-52012 (1–10 μg/kg/min IV) dose-dependently prolongs arterial occlusion time in guinea-pig thrombosis models by inhibiting aggregation at sites of endothelial injury [2]. Its pharmacodynamic half-life (~40 minutes in dogs) supports transient but high-intensity receptor blockade during thrombogenic stimuli [4]. The convergence of activation sensitivity and RGD specificity positions SC-52012 as a paradigm for conformation-targeted antiplatelet agents.

Properties

Product Name

SC-52012

IUPAC Name

(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid

Molecular Formula

C25H30N4O6

Molecular Weight

482.5 g/mol

InChI

InChI=1S/C25H30N4O6/c26-23(27)18-12-10-16(11-13-18)6-4-5-9-21(30)28-19(15-22(31)32)24(33)29-20(25(34)35)14-17-7-2-1-3-8-17/h1-3,7-8,10-13,19-20H,4-6,9,14-15H2,(H3,26,27)(H,28,30)(H,29,33)(H,31,32)(H,34,35)/t19-,20-/m0/s1

InChI Key

VUUBSMRWDWDDPT-PMACEKPBSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC2=CC=C(C=C2)C(=N)N

Synonyms

5-(4-amidinophenyl)pentanoyl-Asp-Phe
5-(4-amidinophenyl)pentanoyl-aspartyl-phenylalanine
SC 52012
SC-52012

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC2=CC=C(C=C2)C(=N)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCCC2=CC=C(C=C2)C(=N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.